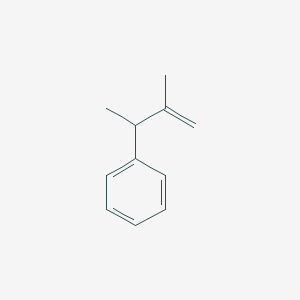

(3-Methylbut-3-en-2-yl)benzene

Description

Properties

CAS No. |

53172-83-1 |

|---|---|

Molecular Formula |

C11H14 |

Molecular Weight |

146.23 g/mol |

IUPAC Name |

3-methylbut-3-en-2-ylbenzene |

InChI |

InChI=1S/C11H14/c1-9(2)10(3)11-7-5-4-6-8-11/h4-8,10H,1H2,2-3H3 |

InChI Key |

JAPAOLCNZLEEAF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-methyl-3-phenyl-1-butene can be synthesized through various methods. One common method involves the alkylation of benzene with isobutylene in the presence of a strong acid catalyst such as sulfuric acid or aluminum chloride. This reaction proceeds via a Friedel-Crafts alkylation mechanism, where the isobutylene acts as the alkylating agent .

Industrial Production Methods

Industrial production of 2-methyl-3-phenyl-1-butene typically involves the catalytic dehydrogenation of 3-methyl-2-phenylbutane. This process uses a metal catalyst such as platinum or palladium supported on an inert material like alumina. The reaction is carried out at elevated temperatures and pressures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-phenyl-1-butene undergoes various chemical reactions, including:

Electrophilic Addition: The addition of halogens (e.g., Br2) or hydrogen halides (e.g., HBr) to the double bond, leading to the formation of dihalides or alkyl halides.

Common Reagents and Conditions

Hydrogenation: Pd/C or PtO2 as catalysts, ethanol or acetic acid as solvents, and hydrogen gas at room temperature.

Oxidation: KMnO4 in aqueous solution or O3 in a solvent like dichloromethane at low temperatures.

Electrophilic Addition: Halogens or hydrogen halides in inert solvents like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) at room temperature.

Major Products Formed

Hydrogenation: 2-methyl-3-phenylbutane.

Oxidation: Corresponding alcohols, ketones, or carboxylic acids.

Electrophilic Addition: Dihalides or alkyl halides.

Scientific Research Applications

2-methyl-3-phenyl-1-butene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-3-phenyl-1-butene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and receptors, resulting in various biological effects .

Comparison with Similar Compounds

Structural Isomerism and Reactivity

The following compounds are structural isomers or analogs of “(3-Methylbut-3-en-2-yl)benzene,” differing in double bond position or substituent arrangement:

Key Observations :

- In contrast, C2 double bonds (e.g., 26807-65-8) offer allylic stabilization, favoring reactions like hydrohalogenation .

- Substituent Effects : The ester derivative (731772-83-1) demonstrates how functional groups alter physicochemical properties, such as boiling point and solubility, though specific data are unavailable in the provided evidence .

Q & A

Basic: What synthetic strategies are recommended for (3-Methylbut-3-en-2-yl)benzene, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this compound can involve alkylation or halogenation of aromatic precursors. For example, brominated intermediates like (3-Bromopropyl)benzene (CAS 637-59-2) are key precursors for introducing alkyl chains via nucleophilic substitution or coupling reactions . Optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) is critical. Deuterated analogs, such as (2-Bromoethyl)benzene-d5 (CAS 35845-64-8), can be used to track reaction mechanisms via isotopic labeling . Kinetic studies using GC-MS or HPLC are recommended to monitor intermediate formation and byproduct suppression.

Basic: How can spectroscopic techniques (NMR, MS) be applied to characterize this compound and its derivatives?

Methodological Answer:

- NMR : H and C NMR are essential for confirming the allylic and aromatic proton environments. For analogs like 3-methylbut-2-enylsulfonylbenzene (CAS 15874-80-3), splitting patterns in H NMR (e.g., δ 5.2–5.8 ppm for allylic protons) help distinguish regioisomers .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas, particularly for derivatives such as 3-methoxy-2-(3-methylbut-2-enoxy)benzaldehyde (CAS 92736-73-7), where fragmentation patterns elucidate substituent positions .

- Reference Standards : Use certified standards (e.g., 3-Methylbenzaldehyde, CAS 620-23-5) to calibrate instruments and ensure reproducibility .

Advanced: What computational approaches predict the reactivity of this compound in catalytic systems?

Methodological Answer:

Density Functional Theory (DFT) calculations can model reaction pathways, such as electrophilic substitution or cycloaddition. For methylbenzene derivatives, adsorption energies on catalytic surfaces (e.g., transition metals) are calculated to predict regioselectivity . Molecular docking simulations, as applied to sulfonamide derivatives , can assess steric and electronic interactions in enzyme-binding studies. Software tools like Gaussian or ORCA are recommended, with validation against experimental kinetic data.

Advanced: How can isotopic labeling resolve mechanistic ambiguities in this compound reactions?

Methodological Answer:

Deuterium-labeled precursors (e.g., (2-Bromoethyl)benzene-d5) enable tracking of hydrogen transfer mechanisms via H NMR or isotope effects in kinetic isotope experiments . For instance, deuterium incorporation at allylic positions can distinguish between radical vs. ionic pathways in elimination reactions. Isotopic dilution assays further quantify intermediate stability under varying pH or temperature conditions.

Advanced: How should researchers address contradictions in experimental data for this compound’s bioactivity or stability?

Methodological Answer:

Contradictions (e.g., divergent toxicity results) require iterative analysis, as outlined in qualitative research frameworks . Longitudinal studies, akin to panel designs in social science , can track compound stability under controlled environments (light, humidity). Structural Equation Modeling (SEM) with bootstrapping validates hypotheses about confounding variables (e.g., impurities). Cross-validation using orthogonal techniques (e.g., XRD for crystallinity vs. DSC for thermal stability) reduces measurement bias.

Advanced: What methods assess the environmental impact or toxicity of this compound?

Methodological Answer:

Adapt methodologies from ethylbenzene toxicology studies :

- Biomarker Identification : Use LC-MS/MS to detect metabolites in biological matrices (e.g., urine or plasma).

- Ecotoxicology : Conduct OECD-compliant assays (e.g., Daphnia magna acute toxicity tests) to evaluate aquatic impacts.

- Computational Toxicology : QSAR models predict toxicity endpoints based on structural analogs (e.g., logP values from 3-methylbut-2-enylsulfonylbenzene ).

Basic: How are structural analogs of this compound designed for functional studies?

Methodological Answer:

Substituent effects are explored via systematic variation (e.g., sulfonyl, methoxy, or trifluoromethyl groups) . For example, replacing the allylic methyl group with a trifluoromethyl moiety (as in 1-ethenyl-2-(trifluoromethyl)benzene ) alters electronic properties. Retrosynthetic analysis identifies feasible precursors, while cheminformatics tools (e.g., UCSF Chimera ) model steric and electronic interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.